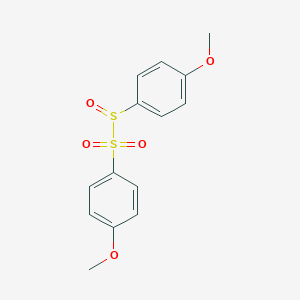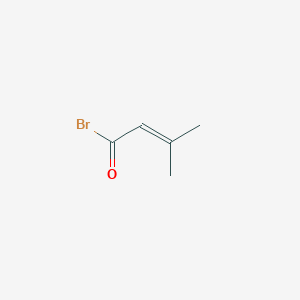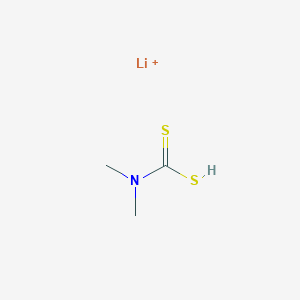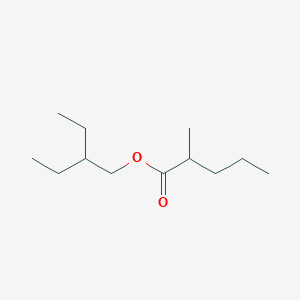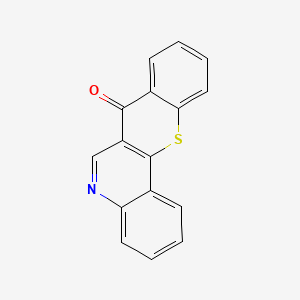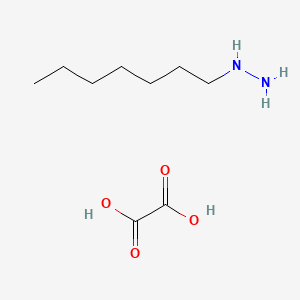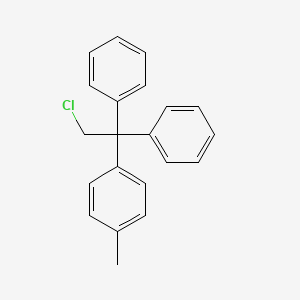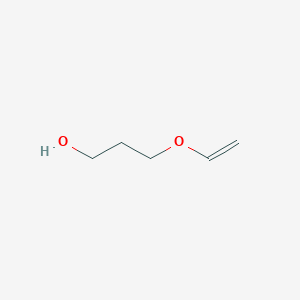![molecular formula C7H15NS B14722915 5-Methyl[1,5]thiazocane CAS No. 5932-57-0](/img/structure/B14722915.png)
5-Methyl[1,5]thiazocane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl[1,5]thiazocane is a heterocyclic organic compound that contains a sulfur and nitrogen atom within its ring structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl[1,5]thiazocane typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable amine with a sulfur-containing reagent, followed by cyclization to form the thiazocane ring. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl[1,5]thiazocane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazocane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted thiazocane derivatives .
Wissenschaftliche Forschungsanwendungen
5-Methyl[1,5]thiazocane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 5-Methyl[1,5]thiazocane involves its interaction with specific molecular targets and pathways within biological systems. The compound can modulate enzyme activity, inhibit or activate receptors, and interfere with cellular processes. These interactions are often mediated by the sulfur and nitrogen atoms in the thiazocane ring, which can form bonds with various biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole: A five-membered ring containing sulfur and nitrogen, known for its biological activities.
Isothiazole: An isomer of thiazole with similar properties.
Thiadiazole: Contains two nitrogen atoms and one sulfur atom in the ring, with diverse applications in medicine and agriculture
Uniqueness
5-Methyl[1,5]thiazocane is unique due to its specific ring structure and the presence of a methyl group, which can influence its reactivity and biological activity. This structural uniqueness allows it to interact differently with biological targets compared to other thiazole derivatives .
Eigenschaften
CAS-Nummer |
5932-57-0 |
|---|---|
Molekularformel |
C7H15NS |
Molekulargewicht |
145.27 g/mol |
IUPAC-Name |
5-methyl-1,5-thiazocane |
InChI |
InChI=1S/C7H15NS/c1-8-4-2-6-9-7-3-5-8/h2-7H2,1H3 |
InChI-Schlüssel |
SFNHCMMZTDBFFL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCSCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



